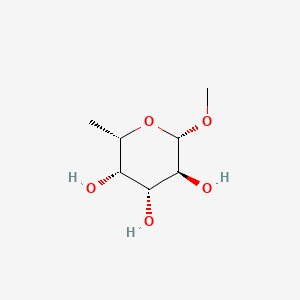

Methyl beta-L-Fucopyranoside

Descripción

BenchChem offers high-quality Methyl beta-L-Fucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl beta-L-Fucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-XUVCUMPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24332-98-7 | |

| Record name | Methyl beta-L-fucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl beta-L-fucopyranoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL .BETA.-L-FUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW71PB1NF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl beta-L-Fucopyranoside

Foreword: Unveiling a Key Glycosyl Building Block

Methyl beta-L-fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, represents a cornerstone in contemporary glycobiology and drug discovery. Its unique structural attributes and chemical versatility have positioned it as an invaluable tool for researchers and scientists. This guide provides a comprehensive exploration of its physicochemical properties, offering not only a compilation of known data but also a practical framework for its empirical determination and application. The methodologies detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility for professionals in the field.

Chemical Identity and Structural Elucidation

Methyl beta-L-fucopyranoside is systematically named (2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol[1]. Its identity is unequivocally established through a combination of its unique identifiers and structural descriptors.

| Identifier | Value | Source |

| CAS Number | 24332-98-7 | [2] |

| Molecular Formula | C₇H₁₄O₅ | [2][3] |

| Molecular Weight | 178.18 g/mol | [2][3] |

| PubChem CID | 7167925 | [1] |

| IUPAC Name | (2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | [1] |

| InChI | InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1 | [3] |

| InChIKey | OHWCAVRRXKJCRB-XUVCUMPTSA-N | [3] |

| SMILES | C[C@H]1OC)O)O">C@HO | [3] |

The structural integrity of Methyl beta-L-fucopyranoside is paramount to its function. The pyranose ring in a chair conformation, with the methyl group at the anomeric C1 position in a beta configuration, dictates its interaction with biological systems.

Caption: Workflow for Quantitative Solubility Determination.

Optical Activity

The chirality of Methyl beta-L-fucopyranoside results in its optical activity, a key parameter for confirming its stereochemical integrity.

This protocol details the measurement of specific rotation using a polarimeter.

-

Solution Preparation:

-

Accurately weigh a sample of Methyl beta-L-fucopyranoside (e.g., 200 mg).

-

Dissolve it in a precise volume of a suitable solvent, typically water, in a volumetric flask (e.g., 10 mL).

-

-

Polarimeter Measurement:

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell of a known path length (e.g., 1 dm) with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at a specific temperature (e.g., 20 °C) and wavelength (e.g., 589 nm, the sodium D-line).

-

-

Calculation of Specific Rotation:

-

Use the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural verification and purity assessment of Methyl beta-L-fucopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum in D₂O is expected to show distinct signals for the anomeric proton (H1), the methyl protons of the methoxy group, the methyl protons at C6, and the ring protons (H2-H5). The coupling constants between adjacent protons will be indicative of their dihedral angles, confirming the stereochemistry.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the anomeric carbon (C1) will be characteristic of a glycoside.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of Methyl beta-L-fucopyranoside in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For complex spectra, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of proton and carbon signals, respectively.

-

Caption: NMR Techniques for Structural Elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Spectrum: The IR spectrum of Methyl beta-L-fucopyranoside will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations will appear around 2850-3000 cm⁻¹. The C-O stretching vibrations of the alcohols and the glycosidic bond will result in strong absorptions in the fingerprint region (1000-1200 cm⁻¹).

-

Sample Preparation:

-

Thoroughly grind a small amount of Methyl beta-L-fucopyranoside (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum: In a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the mass spectrum is expected to show a prominent peak corresponding to the molecular ion adducted with a cation, such as [M+Na]⁺ or [M+H]⁺. Fragmentation analysis can provide information about the glycosidic linkage and the sugar ring.

-

Sample and Matrix Preparation:

-

Prepare a solution of Methyl beta-L-fucopyranoside in a suitable solvent (e.g., water).

-

Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) in an appropriate solvent mixture (e.g., acetonitrile/water with 0.1% TFA).

-

-

Target Spotting:

-

Mix the sample and matrix solutions in a 1:1 ratio.

-

Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.

-

-

Data Acquisition:

-

Analyze the sample using a MALDI-TOF mass spectrometer.

-

Chemical Reactivity and Stability

The reactivity of Methyl beta-L-fucopyranoside is primarily governed by the glycosidic bond and the hydroxyl groups.

-

Hydrolysis: The methyl glycosidic bond is susceptible to hydrolysis under acidic conditions to yield L-fucose and methanol. It is generally stable to basic conditions.

-

Derivatization: The hydroxyl groups can undergo various chemical modifications, such as etherification and esterification, which are fundamental reactions in the synthesis of more complex glycoconjugates.

Stability: Methyl beta-L-fucopyranoside is a stable compound under standard storage conditions (0-8 °C, dry). Its stability in solution is dependent on the pH, with acidic conditions promoting hydrolysis.

Applications in Research and Development

Methyl beta-L-fucopyranoside is a versatile tool with numerous applications in scientific research and drug development.

-

Glycobiology: It serves as a crucial building block for the synthesis of complex oligosaccharides and glycoconjugates, which are essential for studying cell-cell recognition, cell adhesion, and immune responses.

-

Drug Development: This compound is utilized in the development of glycosylated drugs to enhance their stability, solubility, and bioavailability.

-

Lectin Interactions: Its specific structure allows for the investigation of lectin-carbohydrate interactions, which are pivotal in many biological processes.

References

Sources

An In-depth Technical Guide to the Synthesis and Purification of Methyl beta-L-Fucopyranoside

Abstract

L-fucose is a vital deoxyhexose sugar integral to a multitude of biological recognition and signaling events, including cell adhesion, immune responses, and host-microbe interactions. Its incorporation into glycoconjugates often dictates their function, making fucosylated structures and their derivatives objects of intense study in glycobiology and drug development. Methyl β-L-fucopyranoside is a fundamental building block in this research, serving as a synthetic precursor and a tool for investigating carbohydrate-protein interactions. This guide provides a comprehensive, technically-grounded narrative on the chemical synthesis, purification, and characterization of Methyl β-L-fucopyranoside, designed for researchers and drug development professionals. The discourse moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Strategic Approach to Synthesis

The synthesis of a specific glycoside like Methyl β-L-fucopyranoside from its parent sugar, L-fucose, is not a single-step process. The primary challenge lies in controlling the reactivity of the multiple hydroxyl groups and, crucially, in directing the stereochemical outcome at the anomeric carbon (C-1) to favor the desired β-anomer.

The most reliable chemical strategies involve a multi-step sequence:

-

Global Protection: The hydroxyl groups of L-fucose are "protected" to prevent unwanted side reactions. Acetyl groups are commonly employed for this purpose.

-

Anomeric Activation: The protected fucose is converted into a reactive "glycosyl donor" by introducing a good leaving group at the anomeric position.

-

Stereoselective Glycosylation: The glycosyl donor is reacted with methanol. The conditions are chosen to promote the formation of the desired β-glycosidic bond.

-

Deprotection: The protecting groups are removed to yield the final product.

This strategic workflow ensures high yields and, most importantly, high stereoselectivity, which is paramount in carbohydrate chemistry.

An In-Depth Technical Guide to Methyl β-L-Fucopyranoside: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl β-L-fucopyranoside, a crucial carbohydrate derivative for researchers and professionals in glycobiology and drug development. We will delve into its fundamental properties, detailed synthesis and purification protocols, analytical characterization, and its significant role in biological systems and therapeutic research.

Introduction: The Significance of a Deoxy Sugar

Methyl β-L-fucopyranoside is the methylated glycoside of L-fucose, a deoxyhexose sugar notable for its presence in a wide array of biologically important glycoconjugates, including glycoproteins and glycolipids.[1] Unlike its more common counterpart D-fucose, L-fucose is the naturally occurring stereoisomer in mammals. The "deoxy" nature of the C-6 position and the specific stereochemistry of L-fucose impart unique structural and recognition properties to the glycans in which it resides. These fucosylated glycans are pivotal in a multitude of cellular processes, such as cell-cell recognition, immune responses, and cell signaling.[1] Consequently, Methyl β-L-fucopyranoside serves as an invaluable building block and research tool for scientists striving to understand and manipulate these fundamental biological events.

Physicochemical Properties

A clear understanding of the fundamental properties of Methyl β-L-fucopyranoside is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 24332-98-7 | [1][2] |

| Molecular Formula | C₇H₁₄O₅ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 121 - 123 °C | [1] |

| Optical Rotation | [a]D20 = +12.5° to +14.0° (c=2 in H₂O) | [1] |

Synthesis and Purification: A Protocol Grounded in Classic Carbohydrate Chemistry

The synthesis of Methyl β-L-fucopyranoside is typically achieved through a glycosylation reaction, with the Koenigs-Knorr reaction being a foundational and reliable method.[3] This reaction involves the coupling of a glycosyl halide with an alcohol, in this case, methanol, facilitated by a promoter, often a silver or mercury salt.[3][4] The stereochemical outcome at the anomeric center is a critical consideration, and the choice of protecting groups on the glycosyl donor can influence the formation of the desired β-anomer.

Synthesis Workflow

The following diagram outlines the key stages in the synthesis and purification of Methyl β-L-fucopyranoside.

Caption: Workflow for the synthesis and purification of Methyl β-L-fucopyranoside.

Experimental Protocol: Synthesis via Koenigs-Knorr Reaction

This protocol is adapted from established methodologies for glycosylation.

Step 1: Preparation of 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl Bromide (Fucosyl Donor)

-

Acetylation: L-fucose is per-O-acetylated using acetic anhydride in pyridine to protect the hydroxyl groups. This step is crucial as the acetyl group at C-2 provides neighboring group participation, which directs the formation of the 1,2-trans product, leading to the desired β-glycoside.[3]

-

Bromination: The resulting tetra-O-acetyl-L-fucopyranose is then treated with a solution of hydrogen bromide in glacial acetic acid to generate the glycosyl bromide at the anomeric position. The reaction is carefully monitored to prevent degradation.

Step 2: Glycosylation with Methanol

-

The crude 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide is dissolved in anhydrous dichloromethane.

-

Anhydrous methanol (as the glycosyl acceptor) and silver carbonate (as the promoter) are added to the solution. The silver salt activates the anomeric bromide, facilitating the nucleophilic attack by methanol.

-

The reaction mixture is stirred in the dark at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

Step 3: Deprotection (Zemplén Deacetylation)

-

The reaction mixture is filtered to remove silver salts, and the filtrate is concentrated.

-

The resulting syrup is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide is added. This classic Zemplén deacetylation efficiently removes the acetyl protecting groups.

-

The reaction is monitored by TLC and neutralized with an acid resin once complete.

Experimental Protocol: Purification

Step 1: Column Chromatography

-

The crude product from the deprotection step is purified by silica gel column chromatography.

-

A solvent system of increasing polarity, typically a gradient of methanol in dichloromethane or ethyl acetate, is used to elute the product.[5] The polarity of Methyl β-L-fucopyranoside requires a relatively polar mobile phase for elution.

-

Fractions are collected and analyzed by TLC, often using a staining agent like potassium permanganate or anisaldehyde-sulfuric acid for visualization, as the compound is not UV-active.[5]

Step 2: Final Product Characterization

-

Fractions containing the pure product are pooled and the solvent is removed under reduced pressure.

-

The resulting white solid is dried under high vacuum to yield pure Methyl β-L-fucopyranoside.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and anomeric configuration of the synthesized Methyl β-L-fucopyranoside.

Analytical Workflow

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. Glycosidation - Critical Process of Carbohydrate Chemistry [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methyl β-L-Fucopyranoside: A Technical Guide for Glycobiology Research

Foreword: The Nuances of Fucosylation in Cellular Dialogue

In the intricate lexicon of cellular communication, the language of glycans—complex carbohydrates that adorn cell surfaces and secreted proteins—is paramount. Among the diverse monosaccharide units that comprise these "sweet" structures, L-fucose holds a special significance. Unlike the more common D-sugars, the L-configuration of fucose and the absence of a hydroxyl group at the C-6 position bestow upon it unique structural and functional properties.[1][2] The process of fucosylation, the enzymatic addition of fucose to glycoconjugates, is a critical post-translational modification that profoundly influences protein folding, cell adhesion, signaling, and immune recognition.[3][4] Dysregulation of fucosylation is a known hallmark of various pathologies, including cancer and inflammatory diseases, making the study of fucose-mediated interactions a fertile ground for therapeutic innovation.

This technical guide is intended for researchers, scientists, and drug development professionals who wish to delve into the functional roles of fucosylation. We will focus on a key tool in this endeavor: methyl β-L-fucopyranoside . This synthetic monosaccharide serves as a stable, cell-impermeable analog of L-fucose, making it an invaluable probe for dissecting the interactions between fucosylated glycans and their cognate binding partners, particularly the C-type lectin receptors (CLRs) that are central to immune surveillance.[5] Herein, we will explore the synthesis of methyl β-L-fucopyranoside, its application in biochemical and cellular assays, and its role in elucidating the signaling pathways governed by fucose-binding lectins.

I. The Molecular Toolkit: Synthesis and Properties of Methyl β-L-Fucopyranoside

Methyl β-L-fucopyranoside is a derivative of L-fucose where the anomeric hydroxyl group is replaced by a methoxy group, forming a stable glycosidic bond.[6] This modification prevents the molecule from being metabolized or incorporated into cellular glycans, ensuring that its effects in experimental systems are due to its direct interaction with fucose-binding proteins.

Chemical Synthesis: The Fischer Glycosylation Approach

The most common and straightforward method for the synthesis of methyl β-L-fucopyranoside is the Fischer glycosylation of L-fucose.[7][8] This acid-catalyzed reaction involves treating the unprotected L-fucose with methanol, which serves as both the solvent and the glycosyl donor. The reaction proceeds through a thermodynamic equilibrium, yielding a mixture of α and β anomers in both pyranose and furanose ring forms.[8] Longer reaction times and elevated temperatures favor the formation of the more thermodynamically stable pyranoside forms, with the α-anomer often being the major product due to the anomeric effect.[7]

Experimental Protocol: Synthesis of Methyl β-L-Fucopyranoside via Fischer Glycosylation

-

Materials:

-

L-Fucose

-

Anhydrous methanol

-

Strong acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a solid-phase acid catalyst like Amberlite IR-120 H+ resin)

-

Sodium carbonate or other suitable base for neutralization

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/methanol or dichloromethane/methanol mixtures)

-

-

Procedure:

-

Suspend L-fucose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of the strong acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Neutralize the acid catalyst by adding a base (e.g., solid sodium carbonate) until the solution is neutral.

-

Filter the mixture to remove the catalyst and any salts.

-

Evaporate the methanol under reduced pressure to obtain a crude syrup.

-

Purify the crude product by silica gel column chromatography to separate the α and β anomers and any remaining starting material. The β-anomer is typically more polar than the α-anomer.

-

Combine the fractions containing the pure methyl β-L-fucopyranoside and evaporate the solvent.

-

Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

-

Diagram of the Fischer Glycosylation Workflow

Caption: Workflow for the synthesis of methyl β-L-fucopyranoside.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₅ | [9][10] |

| Molecular Weight | 178.18 g/mol | [9][10] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | [6] |

II. Probing C-type Lectin Interactions: A Focus on DC-SIGN and Langerin

Methyl β-L-fucopyranoside is an excellent tool for studying the interactions of fucosylated ligands with C-type lectin receptors (CLRs), a large family of calcium-dependent carbohydrate-binding proteins crucial for innate immunity.[11] Among the CLRs, Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN; also known as CD209) and Langerin (CD207) are of particular interest due to their roles in pathogen recognition and immune modulation.[12][13]

DC-SIGN: A Gateway for Pathogens and a Modulator of Immune Responses

DC-SIGN, expressed on dendritic cells and macrophages, recognizes high-mannose and fucosylated glycans on a wide range of pathogens, including viruses (e.g., HIV-1), bacteria (e.g., Mycobacterium tuberculosis), and fungi.[12][14] This interaction can lead to pathogen internalization and the initiation of an immune response. However, some pathogens exploit DC-SIGN to evade the immune system.[15] Methyl β-L-fucopyranoside can be used as a competitive inhibitor to block the binding of fucosylated ligands to DC-SIGN, thereby helping to elucidate the functional consequences of this interaction.

Langerin: The Gatekeeper of Langerhans Cells

Langerin is a CLR exclusively expressed on Langerhans cells, the resident dendritic cells of the epidermis and mucosal tissues.[16] It plays a critical role in pathogen capture and is involved in the formation of Birbeck granules, unique rod-shaped organelles within Langerhans cells.[13] Langerin recognizes mannose, fucose, and N-acetylglucosamine residues on pathogens.[13] Notably, the interaction of HIV-1 with Langerin leads to viral degradation, in contrast to the infection-promoting interaction with DC-SIGN.[13] Methyl β-L-fucopyranoside can be used to compete for binding to Langerin and investigate its role in pathogen internalization and subsequent immune processing.

Quantitative Analysis of Binding Affinity

Experimental Protocol: Surface Plasmon Resonance (SPR) for Weak Affinity Interactions

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte in solution to a ligand immobilized on the chip. For weak interactions, a competition-based assay is often more reliable.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Recombinant soluble DC-SIGN or Langerin

-

A high-affinity fucosylated ligand (e.g., a fucosylated neoglycoprotein)

-

Methyl β-L-fucopyranoside

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilize the high-affinity fucosylated ligand onto the sensor chip surface.

-

Inject a constant concentration of the lectin (DC-SIGN or Langerin) over the chip surface to establish a baseline binding response.

-

In subsequent injections, pre-incubate the lectin with varying concentrations of methyl β-L-fucopyranoside before injecting the mixture over the chip.

-

The decrease in the binding response of the lectin to the immobilized ligand is proportional to the amount of lectin bound to methyl β-L-fucopyranoside in solution.

-

The inhibition data can be used to calculate the IC₅₀ value, which can then be used to determine the dissociation constant (Kd) of the methyl β-L-fucopyranoside-lectin interaction.

-

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[17]

-

Materials:

-

Isothermal titration calorimeter

-

Recombinant soluble DC-SIGN or Langerin

-

Methyl β-L-fucopyranoside

-

Dialysis buffer (e.g., Tris or HEPES buffer with CaCl₂)

-

-

Procedure:

-

Thoroughly dialyze both the lectin and methyl β-L-fucopyranoside against the same buffer to minimize buffer mismatch effects.

-

Load the lectin solution into the sample cell of the calorimeter.

-

Load a concentrated solution of methyl β-L-fucopyranoside into the injection syringe.

-

Perform a series of small injections of the methyl β-L-fucopyranoside solution into the lectin solution.

-

The heat change associated with each injection is measured.

-

The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

-

III. Cellular Applications: Unraveling Functional Roles

Methyl β-L-fucopyranoside is a valuable tool in cell-based assays to investigate the functional consequences of lectin-fucose interactions.

DC-SIGN-Mediated Cell Adhesion Assay

-

Principle: This assay measures the ability of DC-SIGN-expressing cells to adhere to a surface coated with a fucosylated ligand. Methyl β-L-fucopyranoside can be used as an inhibitor to demonstrate the specificity of the interaction.

-

Protocol Outline:

-

Coat microplate wells with a fucosylated ligand (e.g., mannan or a fucosylated polymer).

-

Block non-specific binding sites.

-

Label DC-SIGN-expressing cells (e.g., transfected cell line or primary dendritic cells) with a fluorescent dye.

-

Pre-incubate the fluorescently labeled cells with varying concentrations of methyl β-L-fucopyranoside or a control sugar.

-

Add the cells to the coated wells and allow them to adhere.

-

Wash away non-adherent cells.

-

Quantify the number of adherent cells by measuring the fluorescence intensity in each well. A decrease in fluorescence in the presence of methyl β-L-fucopyranoside indicates inhibition of DC-SIGN-mediated adhesion.[18]

-

Langerin-Mediated Internalization Assay

-

Principle: This assay assesses the uptake of a fluorescently labeled fucosylated ligand by Langerin-expressing cells. Methyl β-L-fucopyranoside can be used as a competitor to demonstrate that the uptake is Langerin-dependent.

-

Protocol Outline:

-

Label a fucosylated ligand with a fluorescent probe.

-

Incubate Langerin-expressing cells (e.g., Langerhans cells or a Langerin-transfected cell line) with the fluorescent ligand in the presence or absence of an excess of unlabeled methyl β-L-fucopyranoside.

-

After incubation, wash the cells to remove unbound ligand.

-

Analyze the internalization of the fluorescent ligand by flow cytometry or fluorescence microscopy. A reduction in the intracellular fluorescence signal in the presence of methyl β-L-fucopyranoside indicates competition for Langerin-mediated uptake.[5]

-

IV. Elucidating Signaling Pathways

The binding of fucosylated ligands to DC-SIGN and Langerin initiates intracellular signaling cascades that modulate cellular function. Methyl β-L-fucopyranoside can be used to investigate the fucose-specificity of these signaling events.

DC-SIGN Signaling

Upon binding to fucosylated ligands, DC-SIGN can trigger a signaling pathway involving the serine/threonine kinase Raf-1.[14][19] This can lead to the modulation of Toll-like receptor (TLR)-induced signaling, ultimately altering the cytokine profile of the dendritic cell and influencing the subsequent T helper (Th) cell response.[20][21] For example, fucose-specific DC-SIGN signaling can promote a Th2-polarized immune response.[20]

Diagram of DC-SIGN Signaling Modulation

Caption: Fucose-specific DC-SIGN signaling pathway.

Langerin Signaling and Antigen Presentation

Langerin-mediated internalization routes antigens to early endosomes and Birbeck granules, which can enhance cross-presentation of antigens to CD8+ T cells.[22] This suggests that Langerin signaling plays a role in initiating cytotoxic T lymphocyte responses. While the precise signaling intermediates downstream of Langerin are less well-defined than those for DC-SIGN, it is clear that its function is critical for the specialized antigen processing capabilities of Langerhans cells.

V. Conclusion and Future Perspectives

Methyl β-L-fucopyranoside is a simple yet powerful tool for glycobiology research. Its stability and specificity make it an ideal reagent for investigating the roles of fucose-mediated interactions in a variety of biological contexts. From dissecting the binding kinetics of C-type lectins to elucidating their functional roles in cell adhesion, pathogen recognition, and immune signaling, this synthetic monosaccharide provides a means to probe the intricate world of fucosylation.

Future research will likely focus on the development of higher-affinity and more specific inhibitors of fucose-binding lectins, potentially using methyl β-L-fucopyranoside as a scaffold. Such molecules could have therapeutic potential in modulating immune responses in the context of infectious diseases, cancer, and autoimmune disorders. Furthermore, the use of methyl β-L-fucopyranoside in conjunction with advanced imaging and proteomic techniques will continue to unravel the complexities of glycan-mediated cellular communication.

VI. References

-

A Short Synthesis of L-Fucose and Analogs from D-Mannose. (URL not available)

-

Synthesis And Optimization Of L-Fucose And Its Derivatives. Globe Thesis. [Link][23]

-

Fucose-specific DC-SIGN signalling leads to Bcl3-dependent TH2... - ResearchGate. [Link]

-

Langerin-mediated internalization of a modified peptide routes antigens to early endosomes and enhances cross-presentation by human Langerhans cells - NIH. [Link][5]

-

Biological functions of fucose in mammals - PMC - NIH. [Link]

-

C-type lectin DC-SIGN: An adhesion, signalling and antigen-uptake molecule that guides dendritic cells in immunity - PMC. [Link]

-

DC-SIGN Family of Receptors - PMC - PubMed Central. [Link]

-

Mannose–fucose recognition by DC-SIGN - PMC - PubMed Central. [Link]

-

Mycobacteria target DC-SIGN to suppress dendritic cell function - PubMed. [Link][21]

-

CN102993241A - Preparation method of L-fucose analogues - Google Patents. [24]

-

Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC - NIH. [Link]

-

Probing lectin-mucin interactions by isothermal titration microcalorimetry - PubMed. [Link][17]

-

Methanolysis of Fucoidan. I. Preparation of Methyl α-L-Fucoside and L-Fucose1 | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis of the β-Methyl Glycoside of Lacto-N-Fucopentaose III | Scilit. [Link]

-

Binding assay of lectins and glycoproteins by surface plasmon resonance - NCBI - NIH. [Link]

-

DEC-205lo Langerinlo neonatal Langerhans' cells preferentially utilize a wortmannin-sensitive, fluid-phase pathway to internalize exogenous antigen - PMC - PubMed Central. [Link]

-

Non-Carbohydrate Inhibitors of the Lectin DC-SIGN - PMC - NIH. [Link][12]

-

Fischer glycosylation | PPTX - Slideshare. [Link]

-

DC-SIGN mediates adhesion and rolling of dendritic cells on primary human umbilical vein endothelial cells through LewisY antigen expressed on ICAM-2 - PubMed. [Link]

-

Binding of the adhesion and pathogen receptor DC-SIGN by monocytes is regulated by the density of Lewis X molecules - Radboud Repository. [Link]

-

Mycobacteria Target DC-SIGN to Suppress Dendritic Cell Function - PMC - NIH. [Link][18]

-

Survey of immune-related, mannose/fucose-binding C-type lectin receptors reveals widely divergent sugar-binding specificities - PubMed. [Link]

-

Langerin-mediated internalization of a modified peptide routes antigens to early endosomes and enhances cross-presentation by human Langerhans cells - PubMed. [Link][22]

-

Disruption of the langerin/CD207 gene abolishes Birbeck granules without a marked loss of Langerhans cell function - PubMed. [Link]

-

Synthesis of Novel DC-SIGN Ligands with an α-Fucosylamide Anchor | Request PDF - ResearchGate. [Link]

-

(PDF) Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - ResearchGate. [Link]

-

(PDF) Disruption of the langerin/CD207 Gene Abolishes Birbeck Granules without a Marked Loss of Langerhans Cell Function - ResearchGate. [Link]

-

(PDF) Carbohydrate–Lectin Interactions Assayed by SPR - ResearchGate. [Link]

-

Dendritic cell–specific intercellular adhesion molecule‐3‐ grabbing nonintegrin (DC‐SIGN) is a cellular receptor for del - Griffith Research Online. [Link]

-

Disruption of the langerin/CD207 Gene Abolishes Birbeck Granules without a Marked Loss of Langerhans Cell Function - PMC - NIH. [Link]

-

Methyl beta-D-fucopyranoside | C7H14O5 | CID 22967427 - PubChem - NIH. [Link]

-

Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Publishing. [Link]

Sources

- 1. Inhibition of DC-SIGN-mediated trans infection of T cells by mannose-binding lectin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Langerin/CD207 sheds light on formation of birbeck granules and their possible function in Langerhans cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promathmedia.wordpress.com [promathmedia.wordpress.com]

- 4. scilit.com [scilit.com]

- 5. Langerin-mediated internalization of a modified peptide routes antigens to early endosomes and enhances cross-presentation by human Langerhans cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple modes of binding enhance the affinity of DC-SIGN for high mannose N-linked glycans found on viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DC-SIGN antagonists, a potential new class of anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Langerin functions as an antiviral receptor on Langerhans cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-Carbohydrate Inhibitors of the Lectin DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isothermal Calorimetric Analysis of Lectin–Sugar Interaction | Springer Nature Experiments [experiments.springernature.com]

- 15. Carbohydrate-lectin interactions assayed by SPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SPR studies of carbohydrate-lectin interactions as useful tool for screening on lectin sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Probing lectin-mucin interactions by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mycobacteria Target DC-SIGN to Suppress Dendritic Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Inhibition of DC-SIGN-mediated trans infection of T cells by mannose-binding lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mycobacteria target DC-SIGN to suppress dendritic cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Langerin-mediated internalization of a modified peptide routes antigens to early endosomes and enhances cross-presentation by human Langerhans cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. globethesis.com [globethesis.com]

- 24. CN102993241A - Preparation method of L-fucose analogues - Google Patents [patents.google.com]

Fucosylated Methyl Glycosides: From Natural Discovery to Therapeutic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylated methyl glycosides represent a specialized class of carbohydrate derivatives characterized by the presence of a fucose sugar linked to a methyl glycoside core. This guide provides a comprehensive technical overview of their discovery, prevalence in nature, and the methodologies essential for their study. We will delve into their biosynthesis, the intricate protocols for their isolation and structural elucidation, and their burgeoning significance in biological processes and therapeutic development. This document is structured to serve as a foundational resource for professionals in glycobiology, natural product chemistry, and drug discovery, offering field-proven insights into the causality behind experimental choices and the validation of research protocols.

Introduction: The Significance of Fucosylation

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, lipids, or other organic molecules, is one of the most complex and ubiquitous post-translational modifications.[1] Among the various monosaccharides involved, L-fucose, a deoxyhexose, holds a unique position.[2] Unlike most other sugars in mammals, it exists in the L-configuration and is typically found at the terminal position of glycan chains.[2] This terminal positioning predisposes fucose to be a critical component in molecular recognition events, mediating interactions between cells and their environment.[2]

When fucose is attached to a methyl glycoside—a simple glycoside formed by the reaction of a sugar with methanol—it creates a fucosylated methyl glycoside. These structures serve as valuable tools and targets in research and medicine. Their study provides insights into the broader roles of fucosylation in health and disease, from immune response and embryogenesis to the progression of cancer.[2][3] Fucosylation is now recognized as a key player in cancer and inflammation, with fucosylated molecules like certain Lewis antigens being overexpressed in various epithelial cancers.[4][5] This guide will navigate the journey from their fundamental discovery in nature to their current status as promising therapeutic targets.

Natural Occurrence and Distribution

Fucosylated glycosides are not uniformly distributed in nature; their presence is a testament to the diverse biochemical machinery evolved across different kingdoms of life.

Marine Ecosystems: A Rich Reservoir

Marine organisms are an exceptionally rich source of complex, fucose-containing carbohydrates.[6][7] These molecules are crucial for the survival of organisms in harsh environments characterized by high salinity and pressure.[6]

-

Brown Algae (Phaeophyceae): Species like Fucus vesiculosus and Undaria pinnatifida are renowned for producing fucoidans, which are complex sulfated polysaccharides primarily composed of L-fucose.[8][9] Methanolysis of fucoidan is a direct method for preparing methyl α-L-fucoside.[10]

-

Echinoderms (e.g., Sea Cucumbers): These invertebrates produce fucosylated chondroitin sulfate (FCS), a unique glycosaminoglycan with significant biological activities.[6][7]

-

Marine Microorganisms: Certain marine bacteria, fungi, and microalgae secrete fucose-rich exopolysaccharides (EPS) to withstand environmental stress.[6]

Terrestrial Plants

In plants, fucose is a common constituent of cell wall glycans and glycoproteins, where it plays roles in growth, cell adhesion, and development.[1][11]

-

Cell Wall Polysaccharides: Fucose is integrated into complex structures like xyloglucans and the pectic polysaccharides rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II).[11] The latter is a highly complex structure metabolized by gut commensal bacteria using specialized enzymes, including methyl fucosidases.[12]

-

Resin Glycosides: Plants in the Convolvulaceae family produce resin glycosides where fucose can be one of the monosaccharide components.[13][14]

Microbial and Mammalian Systems

-

Bacteria: Specific fucosylated structures are found in the glycopeptidolipids (GPLs) of certain bacteria, such as those in the Mycobacterium avium complex, where they are involved in the formation of the cell envelope.[15]

-

Mammals: In humans, fucosylated glycans are integral to glycoproteins and glycolipids on cell surfaces.[2] They form the basis of the ABO and Lewis blood group antigens.[2][3] A notable early discovery was the isolation of a fucoganglioside with blood group H activity from human erythrocyte membranes.[16] Altered fucosylation is a hallmark of many cancers, leading to the expression of tumor-associated antigens like sialyl Lewis X.[4][17]

The following table summarizes the primary natural sources of fucosylated glycosides.

| Source Kingdom | Specific Organism/System | Type of Fucosylated Glycoside | Reference(s) |

| Marine | Brown Algae (Fucus, Undaria) | Fucoidan (Sulfated Polysaccharide) | [8][9] |

| Sea Cucumbers (Isostichopus) | Fucosylated Chondroitin Sulfate (FCS) | [6][7] | |

| Marine Bacteria & Fungi | Fucose-rich Exopolysaccharides (EPS) | [6] | |

| Plant | General (Cell Walls) | Xyloglucans, Rhamnogalacturonan I & II | [11] |

| Convolvulaceae Family | Resin Glycosides | [13][14] | |

| Microbial | Mycobacterium avium Complex | Fucosylated Glycopeptidolipids (GPLs) | [15] |

| Mammalian | Human Erythrocytes, Epithelia | Lewis Antigens, Blood Group Antigens | [2][3][16] |

| Cancer Tissues (e.g., Colorectal) | Tumor-Associated Fucosylated Epitopes | [4][5] |

Biosynthesis: The Enzymatic Machinery of Fucosylation

The creation of fucosylated glycoconjugates is a highly regulated enzymatic process, not a template-driven one like protein synthesis.[18] It depends on the availability of an activated fucose donor and the specific activity of a class of enzymes called fucosyltransferases (FUTs).

The primary donor substrate for all fucosylation reactions is guanosine diphosphate-β-L-fucose (GDP-Fucose) .[11] Its biosynthesis occurs via two main pathways, with the de novo pathway being predominant (>90%).[18] This pathway involves two key enzymes that convert GDP-mannose into GDP-fucose:

-

GDP-mannose-4,6-dehydratase (GMDS)

-

GDP-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX)

Mutations in the genes for these enzymes can lead to a complete loss of cellular fucosylation, which has significant biological consequences and has been observed in certain cancer cell lines.[5]

Once synthesized, GDP-Fucose is transported into the Golgi apparatus, where FUTs catalyze the transfer of fucose to acceptor glycans on proteins and lipids.[1] The specific linkage (e.g., α1-2, α1-3, α1-6) is determined by the specific FUT enzyme involved, creating the vast diversity of fucosylated structures seen in nature.[2]

Isolation and Structural Elucidation: A Technical Workflow

The extraction and characterization of fucosylated glycosides from complex natural matrices is a multi-step process that requires a combination of chromatographic and spectroscopic techniques. The choice of methodology is dictated by the physicochemical properties of the target molecule, such as its size, charge, and polarity.

Experimental Protocol: Isolation of Fucosylated Gangliosides from a Biological Matrix

This protocol is a generalized workflow based on established methodologies for purifying complex fucosylated glycolipids.[17]

1. Sample Preparation & Lipid Extraction:

- Rationale: To separate lipids (including gangliosides) from other cellular components like proteins and nucleic acids.

- Method: Homogenize the biological tissue (e.g., human granulocytes) in a chloroform:methanol:water solvent system (e.g., Folch extraction). This partitions the lipids into the organic phase. Collect the organic layer and dry it under vacuum.

2. Anion Exchange Chromatography:

- Rationale: To separate gangliosides, which are acidic due to sialic acid residues, from neutral lipids.

- Method: Dissolve the dried lipid extract in a suitable starting buffer and load it onto an anion exchange column (e.g., Fractogel TMAE). Elute with a salt gradient (e.g., ammonium acetate). The gangliosides will bind to the column and elute at higher salt concentrations.

3. Adsorption and Reversed-Phase High-Performance Liquid Chromatography (HPLC):

- Rationale: To achieve fine separation based on polarity and hydrophobicity, separating different ganglioside species from each other.

- Method:

- Subject the ganglioside fraction to adsorption HPLC (e.g., Nucleosil 50-7 column) for initial fractionation.

- Further purify the collected fractions using reversed-phase HPLC (e.g., Nucleosil 7C18 column). This step is crucial for isolating individual fucosylated species.[17]

4. Structural Elucidation:

Rationale: To determine the exact chemical structure, including sugar sequence, linkage positions, and anomeric configuration.

- Methodologies:

Mass Spectrometry (MS): Fast Atom Bombardment-MS (FAB-MS) or Electrospray Ionization-MS (ESI-MS) on permethylated derivatives provides the molecular weight and fragmentation patterns, revealing the sugar sequence.[13][17]

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of partially methylated alditol acetates (PMAAs) after hydrolysis, reduction, and acetylation is the gold standard for determining glycosidic linkage positions.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC) NMR experiments provide definitive information about the anomeric configuration (α or β), sugar identity, and linkage sites.[13][19]

Enzymatic Digestion: Using specific exoglycosidases (e.g., α-fucosidase) to cleave terminal sugars can help confirm their identity and linkage.[16]

General workflow for isolation and characterization. A novel high-throughput method, GlyExo-Capture, has also been developed for specifically isolating fucosylated extracellular vesicles (EVs) using lectins immobilized on magnetic beads, demonstrating the advancement in purification technologies.[20]

Biological Significance and Therapeutic Potential

Fucosylated glycosides are not mere structural components; they are active participants in a vast array of biological processes, making them highly relevant to drug development.[21]

Anticancer Activity

The role of fucosylation in cancer is profound and multifaceted. Aberrant fucosylation is a well-established hallmark of carcinogenesis, leading to the display of tumor-associated carbohydrate antigens.[4][5]

-

Biomarkers: Fucosylated glycoproteins, such as fucosylated alpha-fetoprotein (AFP) and haptoglobin, are used as serum biomarkers for diagnosing cancers like hepatocellular carcinoma and pancreatic cancer.[5]

-

Therapeutic Targets: The overexpression of fucosylated epitopes on cancer cells makes them attractive targets for antibody-based therapies.[4] Heavily fucosylated glycans have been identified as novel therapeutic targets in colorectal cancer.[4]

-

Direct Anticancer Effects: Certain naturally occurring fucosylated compounds, particularly fucoidans from brown algae, exhibit direct anticancer activity.[22] They can induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that feed tumors), and arrest the cell cycle in various cancer cell lines, including melanoma and human hepatoma cells.[9][22] L-fucose supplementation itself has been shown to decrease the proliferation and migration of certain colorectal cancer cells.[23]

Antiviral Activity

Sulfated polysaccharides, especially fucoidans, have demonstrated broad-spectrum antiviral activity with low toxicity.[9][24]

-

Mechanism of Action: The primary antiviral mechanism involves inhibiting the early stages of viral infection.[25] The negatively charged sulfate groups on the fucoidan backbone interact with positively charged viral envelope glycoproteins, thereby blocking the attachment and entry of the virus into host cells.[25][26]

-

Target Viruses: This activity has been documented against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza virus.[9][25]

Anti-inflammatory and Immunomodulatory Effects

Fucosylated compounds can significantly modulate the immune system and inflammatory responses.

-

Inhibition of Leukocyte Adhesion: The sialyl Lewis X antigen, a fucosylated tetrasaccharide, is a critical ligand for selectins, which mediate the initial tethering and rolling of leukocytes on endothelial cells during an inflammatory response.[17] This makes fucosylated structures central to inflammation.

-

Direct Anti-inflammatory Action: Fucoidans have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6 in macrophages.[27] This effect is often mediated by inhibiting key signaling pathways like NF-κB and MAPK.[27] This activity suggests potential applications in treating chronic inflammatory diseases.[27]

Other Biological Roles

Fucosylated glycans are involved in a wide range of other physiological processes, including cell-to-cell communication, fertilization, embryogenesis, and neural development.[2][3]

Chemical and Enzymatic Synthesis

While natural sources provide a vast diversity of fucosylated glycosides, their isolation can be challenging and yields may be low. Therefore, chemical and enzymatic synthesis are crucial for producing sufficient quantities of pure compounds for research and therapeutic development.

-

Chemical Synthesis: The total synthesis of complex fucosylated oligosaccharides, such as the β-methyl glycoside of lacto-N-fucopentaose III, has been achieved through multi-step chemical reactions involving protected sugar donors and acceptors.[28] These syntheses are complex but allow for the creation of precise structures.

-

Enzymatic Synthesis: A more recent and "greener" approach involves using engineered enzymes called glycosynthases.[29] For example, a mutated α-fucosidase has been used to synthesize fucosylated structures like 2'-fucosyllactose, overcoming the instability of chemical donors.[29] This method offers high stereo- and regioselectivity under mild reaction conditions.

Conclusion and Future Perspectives

Fucosylated methyl glycosides and their parent structures are far more than chemical curiosities. From their discovery in diverse natural habitats to their elucidation as key players in human health and disease, they have emerged as a vital area of study. The aberrant fucosylation patterns in cancer provide a fertile ground for the development of novel diagnostics and targeted therapies. Furthermore, the potent antiviral and anti-inflammatory activities of natural fucosylated polysaccharides like fucoidan highlight their immense therapeutic potential.

Future research will likely focus on:

-

Glycomic Profiling: Advanced mass spectrometry and high-throughput techniques will continue to map the "fucosome" in various diseases, uncovering new biomarkers and therapeutic targets.

-

Enzymatic Engineering: The development of more efficient and specific fucosyltransferases and glycosynthases will revolutionize the production of custom-designed fucosylated molecules for therapeutic use.

-

Clinical Translation: Moving promising candidates, such as fucoidan derivatives, from preclinical studies into human clinical trials for cancer, viral infections, and inflammatory disorders is a critical next step.

The intricate dance of fucose on the surfaces of cells continues to unfold, promising a wealth of scientific discovery and medical innovation for years to come.

References

- Yeh, J. C., et al. (2023). Novel heavily fucosylated glycans as a promising therapeutic target in colorectal cancer. Journal of Biomedical Science.

- (n.d.). Synthesis of Glycosides by Glycosynthases. PMC - PubMed Central - NIH.

- (n.d.). Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy. PMC - NIH.

- Müthing, J., et al. (n.d.).

- (n.d.). Characterization of the Fucosylation Pathway in the Biosynthesis of Glycopeptidolipids from Mycobacterium avium Complex. PMC - PubMed Central.

- (n.d.). Synthesis of the β-Methyl Glycoside of Lacto-N-Fucopentaose III. Scilit.

- Arentz, G., et al. (n.d.). Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics. Frontiers.

- (2024). Marine-Derived Fucose-Containing Carbohydrates: Review of Sources, Structure, and Beneficial Effects on Gastrointestinal Health. NIH.

- (n.d.). Plant Fucosyltransferases and the Emerging Biological Importance of Fucosylated Plant Structures.

- da Silva, F. C., et al. (2021). Synthesis of Lapachol-Based Glycosides and Glycosyl Triazoles with Antiproliferative Activity Against Several Cancer Cell Lines.

- Ono, M., et al. (2025). Isolation and structural characterization of eight new resin glycosides, calyhedins XVI–XXIII, from the rhizomes of Calystegia hederacea.

- (2024). The Anticancer Activity of Monosaccharides: Perspectives and Outlooks. PMC - NIH.

- Kren, V., & Rezanka, T. (2025). Glycosides in Medicine: “The Role of Glycosidic Residue in Biological Activity”. PDF.

- Arentz, G., et al. (2020). Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics. PMC.

- Karav, S., et al. (2025). Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx. PMC.

- (n.d.).

- (2024). Marine-Derived Fucose-Containing Carbohydrates: Review of Sources, Structure, and Beneficial Effects on Gastrointestinal Health. PubMed.

- (n.d.). The Effects of Marine Carbohydrates and Glycosylated Compounds on Human Health. Source not specified.

- (2025). The Effects of Marine Carbohydrates and Glycosylated Compounds on Human Health. Source not specified.

- (n.d.).

- (n.d.). Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis.

- (n.d.). Structural and functional characterization of the novel endo-α(1,4)-fucoidanase Mef1 from the marine bacterium Muricauda eckloniae. IUCr.

- Watanabe, K., et al. (1978). Isolation and characterization of a novel fucoganglioside of human erythrocyte membranes. PubMed.

- (2024). Exploring the diverse biological significance and roles of fucosylated oligosaccharides. Source not specified.

- Morczyk, K. (n.d.).

- (2024). Synthesis of N-Heteroaryl C-Glycosides and Polyhydroxylated Alkanes with Diaryl Groups from Unprotected Sugars.

- Wang, Y., et al. (2022). Isolation and characterization of fucosylated extracellular vesicles based on a novel high-throughput GlyExo-Capture technique. bioRxiv.

- (2021). The Therapeutic Potential of the Anticancer Activity of Fucoidan: Current Advances and Hurdles. MDPI.

- (n.d.). Biological Activities of Fucoidan and the Factors Mediating Its Therapeutic Effects: A Review of Recent Studies. MDPI.

- (2025). Glycosidation of Sugars: I. Formation of Methyl-D-Xylosides.

- (n.d.). Glycosides from Marine Sponges (Porifera, Demospongiae): Structures, Taxonomical Distribution, Biological Activities and Biological Roles.

- (2025). Understanding the substrate recognition and catalytic mechanism of methyl fucosidases from glycoside hydrolase family 139.

- (n.d.).

- (n.d.).

- (n.d.). Immunomodulatory and Anti-Inflammatory Effects of Fucoidan: A Review. MDPI.

- (n.d.).

- (n.d.).

- (n.d.). Synthesis and Characterization of Glycosides. Source not specified.

- Aghebati, T., et al. (2020). Implications for glycosylated compounds and their anti-cancer effects. PubMed.

- (2025).

- (n.d.). Anti-inflammatory glycosides from Gomphandra mollis Merr.

- (n.d.). Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits. MDPI.

- (n.d.).

- (n.d.). The role of the glycosyl moiety of myricetin derivatives in anti-HIV-1 activity in vitro. Source not specified.

- (n.d.). Therapeutic Potential of Glycosyl Flavonoids as Anti-Coronaviral Agents. MDPI.

- (2017).

- (n.d.). Methanolysis of Fucoidan. I. Preparation of Methyl α-L-Fucoside and L-Fucose.

Sources

- 1. mdpi.com [mdpi.com]

- 2. [The role of fucosylation of glycoconjugates in health and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel heavily fucosylated glycans as a promising therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Marine-Derived Fucose-Containing Carbohydrates: Review of Sources, Structure, and Beneficial Effects on Gastrointestinal Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine-Derived Fucose-Containing Carbohydrates: Review of Sources, Structure, and Beneficial Effects on Gastrointestinal Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pure.york.ac.uk [pure.york.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of the Fucosylation Pathway in the Biosynthesis of Glycopeptidolipids from Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation and characterization of a novel fucoganglioside of human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation and structural characterization of fucosylated gangliosides with linear poly-N-acetyllactosaminyl chains from human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.iucr.org [journals.iucr.org]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. The Anticancer Activity of Monosaccharides: Perspectives and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antiviral Strategies Using Natural Source-Derived Sulfated Polysaccharides in the Light of the COVID-19 Pandemic and Major Human Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Anti-HIV-1 Activity of Fucoidans from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antiviral activity of natural and modified hydrocolloids: main sources, susceptible viruses, structure-activity relationship and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. scilit.com [scilit.com]

- 29. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]

The Silent Language of Cells: A Technical Guide to Lectin-Carbohydrate Interactions

This guide provides an in-depth exploration of the fundamental principles governing lectin-carbohydrate interactions, tailored for researchers, scientists, and drug development professionals. We will delve into the nuanced biophysical forces, the structural underpinnings of specificity, and the critical role of multivalency that elevates these seemingly weak interactions into potent biological effectors. Beyond the theory, this document provides field-proven experimental methodologies, empowering you to dissect and leverage these interactions in your own research.

Section 1: The Fundamentals of Recognition - More Than Just a Sweet Tooth

Lectins are a diverse class of proteins defined by their ability to specifically and reversibly bind to carbohydrate structures (glycans) without altering them enzymatically. This simple definition belies the profound complexity and significance of their roles. These interactions are the bedrock of a cellular "glycocode," mediating a vast array of biological processes, from immune surveillance and pathogen recognition to cell adhesion, signaling, and development.

Unlike the high-affinity interactions typical of antibodies and antigens, the binding of a single lectin carbohydrate recognition domain (CRD) to a monosaccharide is often weak, with dissociation constants (K D ) typically in the micromolar to millimolar range. Nature overcomes this apparent weakness through the principle of multivalency , where multiple low-affinity interactions work in concert to achieve high-avidity binding. This is a recurring theme we will explore throughout this guide.

The Nature of the Binding Interaction

The specificity of lectin-carbohydrate binding arises from a combination of non-covalent forces within the CRD. These include:

-

Hydrogen Bonds: A dense network of hydrogen bonds forms between the hydroxyl groups of the carbohydrate and the amino acid side chains (and often the peptide backbone) of the lectin. This network is a primary determinant of specificity.

-

Van der Waals Forces: These short-range interactions contribute significantly to the overall binding energy, particularly through the packing of hydrophobic faces of the sugar ring against aromatic amino acid residues like tryptophan or tyrosine.

-

The Role of Water: Water molecules play a crucial role, often mediating interactions between the lectin and the carbohydrate. Displacing ordered water molecules from the binding site upon ligand binding can be entropically favorable, contributing to the overall binding free energy.

-

Coordination with Metal Ions: Many lectin families, most notably the C-type lectins, require divalent cations like Ca²⁺ for their carbohydrate-binding activity. The cation directly coordinates with the sugar's hydroxyl groups and acidic residues in the CRD, stabilizing the binding loop and orienting the ligand correctly.

Major Families of Animal Lectins

Lectins are broadly classified based on their structural homology and binding requirements. Key families relevant to human biology and drug development include:

-

C-type Lectins: Calcium-dependent lectins that play critical roles in innate immunity by recognizing pathogen-associated carbohydrate patterns.

-

Galectins (S-type): These lectins bind to β-galactosides and are involved in cell growth, adhesion, and migration.

-

I-type Lectins (Siglecs): Members of the immunoglobulin superfamily that recognize sialic acid-containing glycans, often involved in modulating immune responses.

Section 2: Quantifying the Interaction - A Guide to Biophysical Analysis

To truly understand and engineer lectin-carbohydrate interactions, we must move beyond qualitative descriptions and into quantitative analysis. Several biophysical techniques are indispensable for this purpose. The choice of technique is not arbitrary; it depends on the specific questions being asked—whether they pertain to affinity, stoichiometry, kinetics, or thermodynamics.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. It is a label-free, in-solution technique that yields the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Objective: To determine the thermodynamic parameters of a lectin binding to its cognate monosaccharide.

Principle: A solution of the ligand (monosaccharide) is titrated into a solution of the macromolecule (lectin) in the calorimeter's sample cell. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.

Methodology:

-

Sample Preparation (The Self-Validation Core):

-

Rationale: Mismatched buffers between the protein in the cell and the ligand in the syringe will generate significant heats of dilution, obscuring the true binding signal. This is the most common source of error in ITC experiments.

-

Protocol:

-

Dialyze the purified lectin extensively against the chosen experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM CaCl₂, pH 7.4 for a C-type lectin).

-

Use the final dialysis buffer (the dialysate) to dissolve the monosaccharide ligand to the desired concentration. This ensures the buffers are as identical as possible.

-

Degas both the lectin and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe, which can cause significant artifacts in the data.

-

-

-

Instrument Setup and Titration:

-

Rationale: The concentrations of lectin and ligand should be chosen to ensure the "c-window" (c = n * K a * [M]) is between 5 and 500 for a well-defined sigmoidal binding curve. K a is the association constant (1/K D ) and [M] is the concentration of the macromolecule in the cell.

-

Protocol:

-

Load the lectin solution (e.g., 20-50 µM) into the sample cell.

-

Load the monosaccharide solution (e.g., 1-2 mM, typically 10-20 times the lectin concentration) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any ligand that may have diffused from the syringe into the cell. This first injection point is typically discarded during data analysis.

-

Program a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

-

Data Analysis:

-

Rationale: The raw data (power vs. time) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of ligand to protein.

-

Protocol:

-

Integrate the injection peaks in the raw thermogram.

-

Plot the integrated heat data against the molar ratio.

-

Fit the data to a suitable binding model (e.g., one-site independent model) using the software provided with the instrument. This will yield K D , n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K a ) = ΔH - TΔS.

-

-

| Lectin | Ligand | K D (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |

| Soybean Agglutinin (SBA) | GalNAcα1-O-Ser | 120 | -5.2 | -7.9 | 2.7 | 0.8 |

| Soybean Agglutinin (SBA) | Tn-PSM (fragment) | 0.06 | -9.8 | -56.1 | 46.3 | 2.0 |

| Galectin-3 | Lactose | ~50 | -6.7 | - | - | 1.0 |

Data compiled from multiple sources. Tn-PSM is a heavily glycosylated mucin fragment, illustrating the effect of multivalency.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Unveiling the Kinetics

While ITC provides the thermodynamic endpoint, SPR offers a real-time view of the binding kinetics, allowing for the determination of the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these constants (koff/kon) provides an independent measure of the dissociation constant (K D ).

Objective: To determine the kinetic parameters of a lectin binding to an immobilized glycoprotein.

Principle: One binding partner (the ligand, e.g., a glycoprotein) is immobilized on a gold-coated sensor chip. The other partner (the analyte, e.g., a lectin), is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).

Methodology:

-

Ligand Immobilization:

-

Rationale: Covalent amine coupling is a common and robust method for immobilizing proteins. The goal is to achieve an immobilization level that provides a good signal-to-noise ratio without causing mass transport limitations (where the rate of binding is limited by diffusion of the analyte to the surface rather than the intrinsic binding kinetics).

-

Protocol:

-

Activate the carboxymethylated dextran surface of the sensor chip with a freshly prepared mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

-

Inject the glycoprotein solution (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface.

-

Inject a blocking agent (e.g., 1 M ethanolamine-HCl, pH 8.5) to deactivate any remaining active esters on the surface.

-

-

-

Kinetic Analysis:

-

Rationale: Injecting a series of analyte concentrations allows for the global fitting of the association and dissociation phases to a kinetic model. A flow cell without immobilized ligand serves as a reference to subtract bulk refractive index changes and non-specific binding.

-

Protocol:

-

Flow running buffer (e.g., HBS-P+ with Ca²⁺ if required) over both the ligand-immobilized and reference flow cells until a stable baseline is achieved.

-

Inject a series of increasing concentrations of the lectin analyte (e.g., ranging from 0.1 to 10 times the expected K D ) over both flow cells for a defined period (association phase).

-

Switch back to flowing only the running buffer and monitor the decrease in signal as the lectin dissociates (dissociation phase).

-

After each cycle, inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.0, or a high concentration of a competing sugar) to remove all bound analyte and prepare the surface for the next injection.

-

-

-

Data Processing and Analysis:

-

Rationale: The reference-subtracted sensorgrams are globally fitted to a kinetic model to determine a single set of kon and koff values that best describe all the curves.

-

Protocol:

-

Subtract the signal from the reference flow cell from the signal from the active flow cell for each lectin concentration.

-

Perform a "double reference" subtraction by also subtracting the signal from a "zero concentration" (buffer only) injection to correct for any drift.

-

Globally fit the processed sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the kon and koff values.

-

Calculate K D from the ratio koff/kon.

-

-

Glycan Microarrays: High-Throughput Specificity Profiling

Glycan microarrays are a powerful tool for rapidly assessing the binding specificity of a lectin against a large library of diverse carbohydrate structures printed on a slide. This technique is invaluable for defining the precise glycan motifs a lectin recognizes.

Objective: To determine the carbohydrate binding profile of a fluorescently labeled lectin.

Methodology:

-

Lectin Labeling:

-

Rationale: Covalent labeling of the lectin with a fluorescent dye (e.g., Cy3) allows for its detection when bound to the array. It is crucial to purify the labeled protein from free dye, as this can cause high background fluorescence.

-

Protocol:

-

Incubate the purified lectin with a fluorescent dye that has an amine-reactive group (e.g., Cy3-NHS ester).

-

Remove the unreacted free dye using a desalting column (gel filtration).

-

-

-

Array Binding and Detection:

-

Rationale: The array is incubated with the labeled lectin, allowing it to bind to its cognate glycans. A series of washing steps removes non-specifically bound lectin.

-

Protocol:

-

Block the glycan microarray slide to prevent non-specific binding.

-

Incubate the blocked slide with the Cy3-labeled lectin solution (e.g., at 1-10 µg/mL) in a humidified chamber.

-

Wash the slide with a series of buffers (e.g., PBS with Tween-20) to remove unbound lectin.

-

Dry the slide by centrifugation.

-

-

-

Data Acquisition and Analysis:

-

Rationale: The slide is scanned using a microarray scanner to detect the fluorescence at each spot. The intensity of the fluorescence is proportional to the amount of lectin bound.

-

Protocol:

-

Scan the slide at the appropriate wavelength for the fluorophore.

-

Quantify the fluorescence intensity for each spot using microarray analysis software.

-

The data is typically presented as a list of glycans ranked by their relative fluorescence units (RFU), revealing the preferred binding motifs of the lectin.

-

-

Section 3: The Power of Multiplicity - Affinity vs. Avidity